1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 2092716-84-0
VCID: VC3202440
InChI: InChI=1S/C8H10F3N3/c9-8(10,11)6-3-7(12)14(13-6)4-5-1-2-5/h3,5H,1-2,4,12H2
SMILES: C1CC1CN2C(=CC(=N2)C(F)(F)F)N
Molecular Formula: C8H10F3N3
Molecular Weight: 205.18 g/mol

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

CAS No.: 2092716-84-0

Cat. No.: VC3202440

Molecular Formula: C8H10F3N3

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine - 2092716-84-0

Specification

CAS No. 2092716-84-0
Molecular Formula C8H10F3N3
Molecular Weight 205.18 g/mol
IUPAC Name 2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-amine
Standard InChI InChI=1S/C8H10F3N3/c9-8(10,11)6-3-7(12)14(13-6)4-5-1-2-5/h3,5H,1-2,4,12H2
Standard InChI Key HDVAVFNNNLXZAI-UHFFFAOYSA-N
SMILES C1CC1CN2C(=CC(=N2)C(F)(F)F)N
Canonical SMILES C1CC1CN2C(=CC(=N2)C(F)(F)F)N

Introduction

Chemical Structure and Properties

Molecular Structure

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine possesses a heterocyclic structure with a five-membered pyrazole ring as its core. The molecular formula of this compound is C8H10F3N3 . The structure features three key functional groups:

  • A cyclopropylmethyl group attached to the N1 position of the pyrazole ring

  • A trifluoromethyl (CF3) group at the C3 position

  • A primary amine (NH2) group at the C5 position

The cyclopropylmethyl group consists of a three-membered cyclopropane ring connected to the pyrazole nitrogen via a methylene (CH2) bridge. This creates a unique spatial arrangement that influences the compound's three-dimensional structure and potentially its biological interactions.

Physical Properties

Based on its structure and comparison with similar compounds, 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine likely exists as a crystalline solid at room temperature. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity, while the primary amine group provides a hydrophilic center capable of hydrogen bonding.

A related compound, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, has a melting point of 177-179°C and a predicted boiling point of 224.4±35.0°C . While these values cannot be directly applied to our compound of interest due to structural differences, they provide a reference point for estimating the physical properties of trifluoromethyl-substituted pyrazoles.

The following table summarizes the predicted physical properties of 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine:

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidBased on similar pyrazole derivatives
SolubilityModerate in organic solvents; limited in waterBased on functional groups present
LipophilicityEnhanced due to CF3 and cyclopropylmethyl groupsBased on structure-property relationships
Hydrogen Bonding CapacityModerate, due to NH2 groupBased on functional group analysis

Chemical Properties

The chemical reactivity of 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is primarily determined by its functional groups:

The primary amine group at C5 serves as a nucleophilic center, capable of participating in various reactions including:

  • Acylation to form amides

  • Alkylation to form secondary and tertiary amines

  • Condensation reactions with aldehydes and ketones

  • Formation of imines and related derivatives

The trifluoromethyl group at C3 is electron-withdrawing, which influences the electronic distribution within the pyrazole ring. This group typically enhances metabolic stability by resisting oxidative degradation—a property highly valued in medicinal chemistry applications.

The cyclopropylmethyl group at N1 can undergo ring-opening reactions under specific conditions, though the cyclopropane ring itself is relatively stable under normal circumstances.

Synthesis Methods

Purification Techniques

Based on the purification method described for the analogous compound 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, column chromatography using silica gel with an appropriate solvent system (such as 20% ethyl acetate in hexanes) would likely be an effective method for purifying 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine .

Additional purification techniques that might be employed include:

  • Recrystallization from appropriate solvent systems

  • Preparative high-performance liquid chromatography (HPLC)

  • Distillation for volatile intermediates

  • Acid-base extraction to leverage the basicity of the amine group

Structure-Activity Relationships

Comparison with Related Compounds

An analysis of structurally related compounds provides insights into the potential biological activities of 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine:

CompoundStructural DifferencesKnown or Potential Activities
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amineMethyl instead of cyclopropylmethyl at N1; CF3 at C5 instead of C3Building block for pharmaceutical intermediates
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-olMethyl instead of cyclopropylmethyl at N1; OH instead of NH2 at C5Potential agricultural applications
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acidAcetic acid at C4 instead of NH2 at C5Anti-inflammatory and analgesic potential

The structural variations among these compounds, particularly the substitution patterns on the pyrazole ring, significantly influence their biological activities and physicochemical properties.

Key Pharmacophore Elements

Several structural features of 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine are likely to be important for its biological activity:

  • The trifluoromethyl group at C3 enhances lipophilicity and metabolic stability, potentially improving drug-like properties.

  • The primary amine at C5 provides a site for hydrogen bonding with potential biological targets and serves as a versatile handle for structural modifications.

  • The cyclopropylmethyl group at N1 contributes to the compound's three-dimensional structure and may engage in hydrophobic interactions with biological targets.

  • The pyrazole core provides a rigid scaffold that positions these functional groups in specific spatial orientations, which can be crucial for biological recognition.

Understanding these structure-activity relationships can guide the rational design of analogues with optimized properties for specific therapeutic applications.

Analytical Characterization

Spectroscopic Analysis

Various spectroscopic techniques would be valuable for the characterization of 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show characteristic signals for the cyclopropyl protons (typically 0.2-0.9 ppm), methylene bridge protons (3.5-4.5 ppm), pyrazole ring proton (5.5-6.5 ppm), and amine protons (3-5 ppm, broad signal).

    • 13C NMR would provide information about the carbon skeleton.

    • 19F NMR would confirm the presence of the trifluoromethyl group (typically -50 to -70 ppm).

  • Infrared (IR) Spectroscopy would show characteristic bands for:

    • N-H stretching of the primary amine (3300-3500 cm-1)

    • C-F stretching of the trifluoromethyl group (1100-1200 cm-1)

    • C=N and C=C stretching of the pyrazole ring (1400-1600 cm-1)

  • Mass Spectrometry would provide molecular weight confirmation and fragmentation patterns. Based on the molecular formula C8H10F3N3, the molecular ion peak would be expected at m/z 205.

Chromatographic Methods

For purity assessment and separation:

  • High-Performance Liquid Chromatography (HPLC) with UV detection would be effective for both analytical and preparative purposes.

  • Thin-Layer Chromatography (TLC) would be useful for reaction monitoring and preliminary purity assessment, potentially using systems similar to those described for related compounds (e.g., 20% ethyl acetate in hexanes) .

  • Gas Chromatography coupled with Mass Spectrometry (GC-MS) might be applicable if the compound has sufficient volatility, providing both separation and structural information.

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